Methyl 5-methylisoxazole-4-carboxylate
CAS No.: 100047-54-9
Cat. No.: VC20740664
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100047-54-9 |
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Molecular Formula | C6H7NO3 |
Molecular Weight | 141.12 g/mol |
IUPAC Name | methyl 5-methyl-1,2-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 |
Standard InChI Key | AHLBUWIGURZNRZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=NO1)C(=O)OC |
Canonical SMILES | CC1=C(C=NO1)C(=O)OC |
Chemical Identity and Structural Characteristics
Basic Information
Methyl 5-methylisoxazole-4-carboxylate (CAS No. 100047-54-9) is an isoxazole derivative characterized by its methyl ester functionality. The molecular formula is C6H7NO3 with a molecular weight of 141.12 g/mol. Structurally, the compound features a five-membered heterocyclic isoxazole ring containing adjacent oxygen and nitrogen atoms, with a methyl group at the 5-position and a methyl ester group at the 4-position.
Physical and Chemical Properties
Synthetic Pathways
From 5-methyl-4-isoxazolecarboxylic acid
The primary synthetic route for methyl 5-methylisoxazole-4-carboxylate involves the esterification of 5-methyl-4-isoxazolecarboxylic acid with methanol. This reaction typically requires acidic catalysis conditions to facilitate the conversion of the carboxylic acid to its methyl ester form. The preparation pathway generally follows this sequence:
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Preparation of 5-methyl-4-isoxazolecarboxylic acid
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Esterification with methanol under acidic conditions
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Purification of the resultant methyl ester
Alternative Synthesis Approaches
An alternative synthetic approach documented in the literature begins with ethylacetoacetate, which undergoes condensation with triethylorthoformate and acetic anhydride at approximately 75°C . This procedure leads to the formation of an intermediate that can subsequently be converted to 5-methylisoxazole-4-carboxylic acid derivatives.
The reaction pathway typically involves multiple steps:
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Formation of an enamine or enol intermediate
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Cyclization with hydroxylamine to form the isoxazole ring
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Subsequent esterification to produce the desired methyl ester
Researchers have noted that using hydroxylamine sulfate instead of hydroxylamine hydrochloride in these synthesis pathways produces clearer reaction mixtures with significant reduction of isomeric impurities .
Reactivity and Chemical Behavior
Functional Group Reactivity
Methyl 5-methylisoxazole-4-carboxylate contains several reactive functional groups that determine its chemical behavior:
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The methyl ester group at the 4-position is susceptible to hydrolysis, transesterification, and aminolysis reactions
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The isoxazole ring provides a heterocyclic scaffold with specific electronic properties
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The methyl group at the 5-position can potentially undergo oxidation under appropriate conditions
These functional groups contribute to the compound's utility as a building block in complex molecule synthesis.
Stability Considerations
Applications in Chemical Research
Pharmaceutical Synthesis
Methyl 5-methylisoxazole-4-carboxylate serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds with anti-inflammatory properties. The parent acid (5-methyl-4-isoxazolecarboxylic acid) is recognized as Leflunomide Impurity D in European Pharmacopoeia standards , indicating the relevance of this chemical class in pharmaceutical production and quality control.
The compound's isoxazole scaffold appears in numerous bioactive molecules, making the methyl ester derivative an important building block for medicinal chemistry research.
Role in Synthetic Chemistry
As a functionalized isoxazole, this compound serves as a versatile synthetic intermediate. The methyl ester functionality provides a convenient handle for further transformations, including:
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Conversion to amides via aminolysis
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Reduction to alcohols
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Hydrolysis to regenerate the carboxylic acid
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Cross-coupling reactions
These transformations enable the incorporation of the isoxazole moiety into more complex molecular architectures.
Manufacturer | Product Number | Product Description | Package Size | Price (USD) | Last Updated |
---|---|---|---|---|---|
Sigma-Aldrich | 633771 | 5-Methylisoxazole-4-carboxylic acid 97% | 10g | $162 | 2024-03-01 |
Sigma-Aldrich | 633771 | 5-Methylisoxazole-4-carboxylic acid 97% | 1g | $34.7 | 2023-06-20 |
TCI Chemical | M1740 | 5-Methylisoxazole-4-carboxylic Acid >98.0%(T)(HPLC) | 5g | $17 | 2024-03-01 |
Table 1: Commercial availability of the precursor 5-methyl-4-isoxazolecarboxylic acid .
Quality Standards
Research-grade methyl 5-methylisoxazole-4-carboxylate would typically need to meet rigorous analytical standards. For related compounds in this class, manufacturers aim for high purity levels, with optimal synthesis processes yielding products with 99.8-100% HPLC potency . This high purity is particularly important when the compound is used as an intermediate in pharmaceutical synthesis.
Hazard Category | Classification |
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GHS Symbol | GHS07 (Warning) |
Hazard Statements | H315, H319, H335 (Skin irritation, eye irritation, respiratory irritation) |
Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a |
Risk Codes | Xi (Irritant), F (Flammable) |
Table 2: Potential hazard classification based on related compound 5-methyl-4-isoxazolecarboxylic acid .
Structure-Activity Relationships
Pharmacophore Properties
The isoxazole ring in methyl 5-methylisoxazole-4-carboxylate represents an important pharmacophore present in various bioactive compounds. The methyl ester functionality at the 4-position serves as a key reactive site for further derivatization, particularly in the synthesis of compounds with potential therapeutic applications.
The importance of this structural scaffold is evidenced by its presence in the synthetic pathway of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, which has significant pharmaceutical applications .
Comparison with Related Compounds
The following table compares key properties of methyl 5-methylisoxazole-4-carboxylate with its parent acid:
Property | 5-Methyl-4-isoxazolecarboxylic acid | Methyl 5-methylisoxazole-4-carboxylate |
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Molecular Formula | C5H5NO3 | C6H7NO3 |
Molecular Weight | 127.1 g/mol | 141.12 g/mol |
Physical State | Solid | Solid |
Solubility | DMSO (Slightly), Methanol (Slightly) | Likely improved solubility in organic solvents |
Reactivity | Carboxylic acid reactivity | Methyl ester reactivity |
Melting Point | 144-148°C | Typically lower than parent acid |
Table 3: Comparison of methyl 5-methylisoxazole-4-carboxylate with its parent acid .
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